5-((4-Benzylpiperidin-1-yl)(3,4-dimethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
5-((4-Benzylpiperidin-1-yl)(3,4-dimethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that belongs to the class of thiazolotriazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Benzylpiperidin-1-yl)(3,4-dimethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps:
Formation of the Thiazolotriazole Core: The synthesis begins with the preparation of the thiazolotriazole core. This can be achieved through the cyclization of appropriate thioamide and hydrazine derivatives under acidic or basic conditions.
Introduction of the 3,4-Dimethoxyphenyl Group:
Attachment of the 4-Benzylpiperidin-1-yl Group: The final step is the attachment of the 4-benzylpiperidin-1-yl group, which can be accomplished through a nucleophilic substitution reaction, typically using a piperidine derivative and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the methoxy groups on the phenyl ring. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the thiazolotriazole core or the benzyl group. Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine nitrogen or the phenyl ring. Halogenated reagents or alkylating agents are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
Biologically, 5-((4-Benzylpiperidin-1-yl)(3,4-dimethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is investigated for its potential pharmacological activities. It may exhibit properties such as enzyme inhibition, receptor modulation, or antimicrobial activity.
Medicine
In medicine, this compound is of interest for its potential therapeutic applications. It could be explored as a candidate for drug development, particularly in the treatment of neurological disorders or infectious diseases.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 5-((4-Benzylpiperidin-1-yl)(3,4-dimethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol likely involves interaction with specific molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and thereby exerting its biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: Known for its use in scientific studies as a monoamine releasing agent.
3,4-Dimethoxyphenethylamine: A compound with psychoactive properties.
Thiazolotriazole Derivatives: A class of compounds with diverse biological activities.
Uniqueness
What sets 5-((4-Benzylpiperidin-1-yl)(3,4-dimethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol apart is its unique combination of structural features, which may confer specific biological activities not observed in other similar compounds
Properties
IUPAC Name |
5-[(4-benzylpiperidin-1-yl)-(3,4-dimethoxyphenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O3S/c1-4-23-28-27-31(29-23)26(32)25(35-27)24(20-10-11-21(33-2)22(17-20)34-3)30-14-12-19(13-15-30)16-18-8-6-5-7-9-18/h5-11,17,19,24,32H,4,12-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYAUZFEEADJIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)OC)OC)N4CCC(CC4)CC5=CC=CC=C5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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